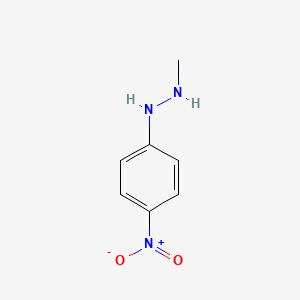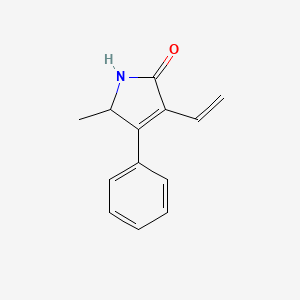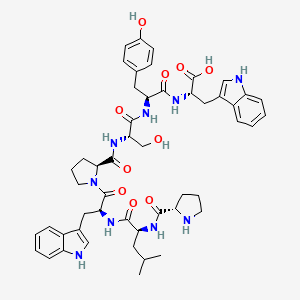
L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). This compound is known for its greater potency compared to the natural hormone and is used in various medical and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan involves multiple steps, including the reaction of tert-butyl azidoformate with tryptophan and subsequent reactions with 2,4,6-trimethoxybenzenesulfonyl chloride to form the tryptophan side chain. The side chains are then coupled, followed by reactions with ethylamine and subsequent hydrolysis or hydrogenation to remove protecting groups, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: This reaction can modify the tryptophan and tyrosine residues.
Reduction: Reduction reactions can affect the peptide bonds and side chains.
Substitution: Substitution reactions can occur at the amino acid side chains, leading to modifications in the peptide structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the stability of the peptide .
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity and stability. These modifications can enhance or reduce the compound’s potency and efficacy in various applications .
Scientific Research Applications
L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating hormone secretion and cellular signaling pathways.
Medicine: Employed in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
The mechanism of action of L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan involves its interaction with GnRH receptors, leading to the inhibition of gonadotropin secretion. This results in the suppression of ovarian and testicular steroidogenesis, which is reversible upon discontinuation of the compound. The molecular targets include luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and the pathways involved are related to the regulation of gonadal steroid levels .
Comparison with Similar Compounds
Similar Compounds
Leuprolide acetate: A synthetic nonapeptide analog with similar potency and applications.
Triptorelin pamoate: Another GnRH analog with comparable effects on gonadotropin secretion.
Goserelin acetate: A synthetic decapeptide analog used in similar medical treatments
Uniqueness
L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is unique due to its specific amino acid sequence and the resulting biological activity. Its potency and efficacy in regulating hormone levels make it a valuable compound in both research and clinical settings .
Properties
CAS No. |
915146-78-0 |
|---|---|
Molecular Formula |
C50H61N9O10 |
Molecular Weight |
948.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C50H61N9O10/c1-28(2)21-38(54-44(62)37-13-7-19-51-37)45(63)56-40(23-30-25-52-35-11-5-3-9-33(30)35)49(67)59-20-8-14-43(59)48(66)58-42(27-60)47(65)55-39(22-29-15-17-32(61)18-16-29)46(64)57-41(50(68)69)24-31-26-53-36-12-6-4-10-34(31)36/h3-6,9-12,15-18,25-26,28,37-43,51-53,60-61H,7-8,13-14,19-24,27H2,1-2H3,(H,54,62)(H,55,65)(H,56,63)(H,57,64)(H,58,66)(H,68,69)/t37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI Key |
BFTCQMMRMRXHTB-NKUVHBIJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)[C@@H]7CCCN7 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C7CCCN7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


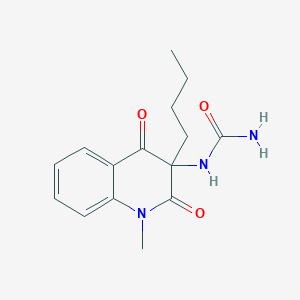
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)

![N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide](/img/structure/B12610362.png)
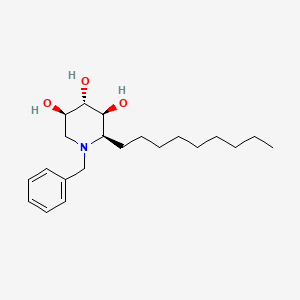
![3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12610376.png)

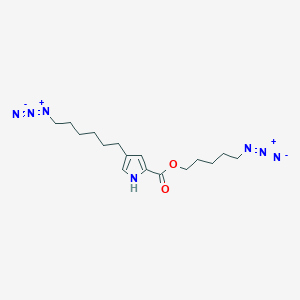
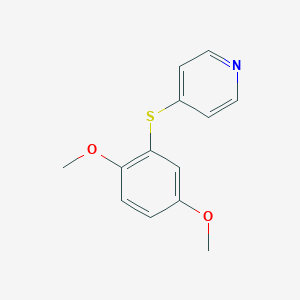
![4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12610404.png)
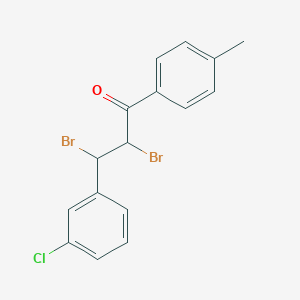
![6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine](/img/structure/B12610414.png)
